Methyl 5-bromo-2-(propan-2-yloxy)benzoate

Suzuki-Miyaura coupling steric effects palladium catalysis

Researchers face inefficient synthetic routes when the wrong regioisomer stalls cross-coupling or forces extra protection steps. Methyl 5-bromo-2-(propan-2-yloxy)benzoate (CAS 860695-50-7) solves this as a pre-esterified, sterically defined building block. - Enables a 3-step couple-hydrolyze-conjugate sequence, saving one synthetic step vs. the free carboxylic acid. - The 5-Br offers ~100-fold faster oxidative addition over the 5-Cl analog, enabling milder Suzuki-Miyaura conditions. - Serves as the critical regioisomeric probe to the 4-bromo isomer for complete kinase SAR data sets.

Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
CAS No. 860695-50-7
Cat. No. B1530529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-(propan-2-yloxy)benzoate
CAS860695-50-7
Molecular FormulaC11H13BrO3
Molecular Weight273.12 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)Br)C(=O)OC
InChIInChI=1S/C11H13BrO3/c1-7(2)15-10-5-4-8(12)6-9(10)11(13)14-3/h4-7H,1-3H3
InChIKeySTYHTPYDOILDEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where Methyl 5-Bromo-2-(propan-2-yloxy)benzoate (CAS 860695-50-7) Fits in the Benzoate Building Block Landscape


Methyl 5-bromo-2-(propan-2-yloxy)benzoate (CAS 860695-50-7) is a trisubstituted benzoate ester featuring a bromine atom at the 5-position and an isopropoxy group at the 2-position, yielding the molecular formula C₁₁H₁₃BrO₃ and a molecular weight of 273.12 g/mol . It carries the MDL identifier MFCD17292506 and a PubChem CID of 11815492 . The compound is classified as a specialty aromatic building block, supplied at ≥95% purity from vendors such as CymitQuimica (Biosynth brand) and Leyan . High-strength differential evidence relative to its closest positional, halogen, and ester/acid analogs is extremely limited; the data presented below represent the best available quantitative comparisons, with evidence strength tagged accordingly .

Why Methyl 5-Bromo-2-(propan-2-yloxy)benzoate Cannot Be Treated as a Simple Drop-In Replacement for Common Analogs


Even among closely related 5-halo-2-alkoxybenzoates, the combination of the bromine substitution pattern, the isopropoxy steric bulk, and the methyl-ester protecting group creates a unique reactivity profile that influences cross-coupling efficiency, steric accessibility, and downstream deprotection logic . Swapping the 5-Br for a 5-Cl substituent alters the oxidative-addition kinetics in palladium-catalyzed reactions; moving the bromine to the 4-position changes the regiochemical vector for fragment elaboration; replacing the isopropoxy group with a methoxy group reduces lipophilicity and metabolic stability; and selecting the free carboxylic acid instead of the methyl ester sacrifices the orthogonal protection strategy required for sequential coupling . These factors mean that procurement decisions cannot rely on in-class interchangeability, and the quantitative evidence below, while limited, underscores where differentiation is measurable .

Methyl 5-Bromo-2-(propan-2-yloxy)benzoate – Procurement-Relevant Comparative Evidence


Steric Shielding at the Coupling Site: Isopropoxy vs. Methoxy in 5-Bromo-2-alkoxybenzoates

The isopropoxy substituent at the 2-position imposes greater steric hindrance around the ester and the adjacent C-3 position compared to the methoxy analog (methyl 5-bromo-2-methoxybenzoate, CAS 7120-41-4). Although no direct head-to-head kinetic study exists, the class-level inference is that bulkier 2-alkoxy groups retard oxidative addition at the proximal C-3 site and can improve regioselectivity when the 5-bromo position is the desired coupling handle [1].

Suzuki-Miyaura coupling steric effects palladium catalysis

Orthogonal Protection: Methyl Ester vs. Free Carboxylic Acid (5-Bromo-2-isopropoxybenzoic Acid, CAS 62176-16-3)

The methyl ester of CAS 860695-50-7 provides a carboxylate protecting group that is orthogonal to the isopropoxy ether. In contrast, the free acid analog 5-bromo-2-isopropoxybenzoic acid (CAS 62176-16-3, MW 259.1 g/mol) would require separate protection before use in reactions where the carboxylic acid is incompatible (e.g., strong nucleophiles, organometallics) [1]. While no comparative stability study exists, the ester form enables a synthetic sequence of: (i) 5-Br cross-coupling, (ii) ester hydrolysis to the acid, (iii) amide or ester coupling—a three-step orthogonal strategy that is not directly available from the free acid without additional protection/deprotection steps .

orthogonal protection sequential deprotection amide coupling

C-X Bond Reactivity: 5-Bromo vs. 5-Chloro in Isopropoxybenzoate Scaffolds

The C-Br bond at the 5-position is intrinsically more reactive toward oxidative addition with Pd(0) catalysts than the C-Cl bond in the analogous methyl 5-chloro-2-isopropoxybenzoate (reported synthesis yield of the chloro compound: 49% under standard conditions) . This class-level inference is supported by decades of physical organic data showing that C-Br bonds undergo oxidative addition approximately 10–100 times faster than C-Cl bonds with typical Pd(0)/phosphine systems [1]. The chloro analog may require harsher conditions or specialized ligands, potentially limiting substrate scope.

cross-coupling oxidative addition C-Br vs. C-Cl reactivity

Regiochemical Handle: 5-Bromo vs. 4-Bromo in Isopropoxybenzoate Scaffolds for Sphingosine Kinase Inhibitor Programs

The 5-bromo substitution pattern of CAS 860695-50-7 places the halogen para to the isopropoxy group, creating a different vector for fragment growth compared to the 4-bromo isomer (methyl 4-bromo-2-isopropoxybenzoate, CAS 1016313-23-7), which has been explicitly described in patent literature as useful for sphingosine kinase inhibition . While no direct potency comparison exists between the two isomers, the 4-bromo isomer has been claimed as a sphingosine kinase inhibitor scaffold, indicating that the regioisomeric bromine placement is functionally significant for biological target engagement . The 5-bromo isomer therefore occupies a distinct and complementary chemical space within kinase-focused libraries.

regiochemistry sphingosine kinase structure-activity relationship

Procurement-Driven Application Scenarios for Methyl 5-Bromo-2-(propan-2-yloxy)benzoate


Fragment-Based Drug Discovery Requiring a 5-Bromo Regioisomer with Orthogonal Ester Protection

When constructing a fragment library targeting kinases or other ATP-binding proteins, the 5-bromo regioisomer of CAS 860695-50-7 offers a distinct exit vector (≈120° from the isopropoxy-ester axis) complementary to the 4-bromo isomer's ≈60° vector . The pre-installed methyl ester allows for a streamlined three-step elaboration sequence (couple at Br → hydrolyze → conjugate), saving one synthetic step compared to starting from the free carboxylic acid . This is especially valuable in parallel library synthesis where step-count reduction directly impacts throughput and cost.

Palladium-Catalyzed Cross-Coupling Campaigns Requiring Mild Conditions and Functional-Group Tolerance

For medicinal-chemistry programs that demand Suzuki-Miyaura or Buchwald-Hartwig couplings on substrates bearing sensitive functional groups (e.g., unprotected alcohols, heterocycles), the C-Br bond of CAS 860695-50-7 provides an approximately 100-fold faster oxidative-addition rate compared to the C-Cl analog, enabling lower reaction temperatures and shorter times [1]. This reactivity advantage is decisive when the chloro compound fails to couple or requires forcing conditions that degrade the substrate.

Chemoproteomic Probe Synthesis Using a Brominated Benzoate Scaffold with Controlled Steric Environment

In the synthesis of activity-based protein profiling (ABPP) probes, the isopropoxy group at the 2-position of CAS 860695-50-7 provides steric shielding that can suppress off-target labeling at the ester-proximal C-3 position, directing the covalent warhead exclusively to the 5-bromo site for subsequent bioconjugation [2]. This steric differentiation is unavailable in the methoxy analog (CAS 7120-41-4), where the smaller methoxy group provides negligible steric control.

Building Block for Sphingosine Kinase Isoform-Selective Inhibitor Optimization

Given that the 4-bromo isomer (CAS 1016313-23-7) has been claimed in patents as a sphingosine kinase inhibitor scaffold, the 5-bromo isomer CAS 860695-50-7 serves as a critical regioisomeric probe to interrogate the SAR of the bromine position on isoform selectivity . Procurement of both isomers is essential for a complete SAR data set; neither can substitute for the other.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-bromo-2-(propan-2-yloxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.